molecular formula C13H9ClF2N2OS B2830025 N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride CAS No. 2034473-43-1

N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

Cat. No.: B2830025
CAS No.: 2034473-43-1
M. Wt: 314.73
InChI Key: RPZNSMZPPREHQB-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a furan ring, and a difluorophenyl group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated thiazole intermediate.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with the thiazole-furan intermediate.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrothiazoles and related compounds.

    Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in treating diseases by targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine: The non-hydrochloride form of the compound.

    N-(2,4-difluorophenyl)-4-(thiophen-3-yl)thiazol-2-amine: A similar compound with a thiophene ring instead of a furan ring.

    N-(2,4-difluorophenyl)-4-(pyridin-3-yl)thiazol-2-amine: A similar compound with a pyridine ring instead of a furan ring.

Uniqueness

N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is unique due to the combination of its difluorophenyl, furan, and thiazole moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2OS.ClH/c14-9-1-2-11(10(15)5-9)16-13-17-12(7-19-13)8-3-4-18-6-8;/h1-7H,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZNSMZPPREHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC2=NC(=CS2)C3=COC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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